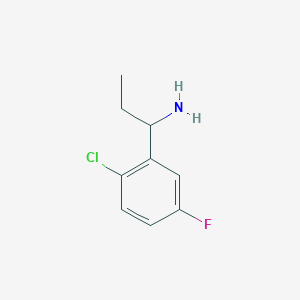
Guanosine2'-3'-monophosphatedisodiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine 2’-3’-monophosphate disodium salt is a nucleotide derivative that plays a significant role in various biochemical processes. It is a mixture of the 2’- and 3’-isomers of guanosine monophosphate, which are essential components in the synthesis of RNA and DNA. This compound is widely used in scientific research due to its involvement in cellular signaling and metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 2’-3’-monophosphate disodium salt typically involves the phosphorylation of guanosine. The process begins with the protection of the hydroxyl groups on the guanosine molecule, followed by selective phosphorylation at the 2’- or 3’-position. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions .
Industrial Production Methods
Industrial production of guanosine 2’-3’-monophosphate disodium salt involves large-scale chemical synthesis using similar principles as the laboratory methods. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography. The final product is obtained as a disodium salt to enhance its solubility and stability .
化学反応の分析
Types of Reactions
Guanosine 2’-3’-monophosphate disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, often using nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in alkaline conditions.
Major Products Formed
Oxidation: Oxidized guanosine derivatives.
Reduction: Reduced guanosine derivatives.
Substitution: Substituted phosphate esters.
科学的研究の応用
Guanosine 2’-3’-monophosphate disodium salt is extensively used in various fields of scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex nucleotides and nucleic acids.
Biology: It is used in studies of RNA and DNA synthesis, as well as in the investigation of cellular signaling pathways.
Medicine: Research involving this compound includes its potential therapeutic applications in antiviral and anticancer treatments.
Industry: It is utilized in the production of nucleotide-based pharmaceuticals and biochemical reagents
作用機序
The mechanism of action of guanosine 2’-3’-monophosphate disodium salt involves its incorporation into nucleic acids, where it participates in the formation of RNA and DNA strands. It acts as a substrate for various enzymes, including polymerases and kinases, which facilitate the transfer of phosphate groups and the elongation of nucleotide chains. Additionally, it plays a role in cellular signaling by acting as a secondary messenger in signal transduction pathways .
類似化合物との比較
Similar Compounds
Guanosine 5’-monophosphate disodium salt: Another nucleotide derivative with similar properties but differing in the position of the phosphate group.
Guanosine 3’,5’-cyclic monophosphate sodium salt: A cyclic nucleotide involved in intracellular signaling.
2’,3’-cyclic guanosine monophosphate sodium salt: A cyclic intermediate in RNA degradation .
Uniqueness
Guanosine 2’-3’-monophosphate disodium salt is unique due to its specific isomeric forms, which allow it to participate in distinct biochemical pathways compared to its similar compounds. Its dual isomeric nature provides versatility in research applications, making it a valuable tool in the study of nucleotide metabolism and signaling .
特性
分子式 |
C20H24N10Na4O16P2 |
|---|---|
分子量 |
814.4 g/mol |
IUPAC名 |
tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate;[(2R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/2C10H14N5O8P.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21;11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9;;;;/h2*2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;;;/q;;4*+1/p-4/t3-,5-,6-,9-;3-,5-,6?,9-;;;;/m11..../s1 |
InChIキー |
UWIWDABPGFPYJH-AOQQVOPOSA-J |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])[O-])O)N=C(NC2=O)N.C1=NC2=C(N1[C@H]3C([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N=C(NC2=O)N.C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15233133.png)
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B15233097.png)



![(1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B15233181.png)

![(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15233206.png)


![(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B15233152.png)



